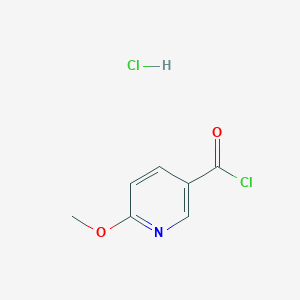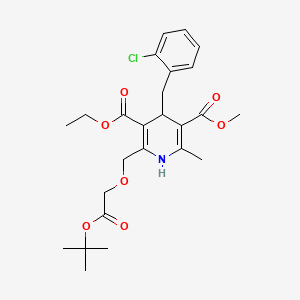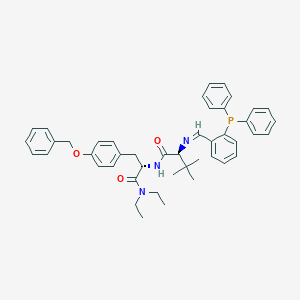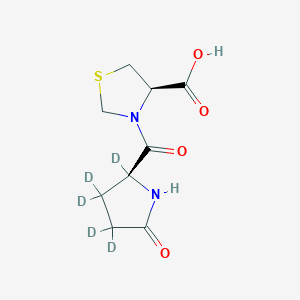
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride typically involves the chlorination of 6-methoxy-3-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxy-3-pyridinecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Catalysts: Pyridine or triethylamine can be used to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-pyridylcarbonyl chloride hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: It is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is used in the preparation of functionalized materials for use in sensors and catalysts.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-3-pyridinecarboxylic acid: The parent compound from which 6-Methoxy-3-pyridylcarbonyl chloride hydrochloride is derived.
6-Methoxy-3-pyridylmethylamine: Another derivative of 6-methoxy-3-pyridinecarboxylic acid.
Uniqueness
This compound is unique due to its reactivity as an acyl chloride. This reactivity allows it to form a wide range of derivatives through substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H7Cl2NO2 |
|---|---|
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
6-methoxypyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H6ClNO2.ClH/c1-11-6-3-2-5(4-9-6)7(8)10;/h2-4H,1H3;1H |
InChI-Schlüssel |
QULQPEWTBOMOAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)

![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)


![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)




![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
